molecular formula C21H16N2O3 B2474419 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone CAS No. 1105243-97-7

2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

Cat. No.: B2474419
CAS No.: 1105243-97-7
M. Wt: 344.37
InChI Key: ZWGZLNDKGTYPES-UHFFFAOYSA-N
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Description

2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is a complex organic compound that features a benzofuran ring, an isoxazole ring, and an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.

    Isoxazole Ring Formation: The isoxazole ring can be formed by reacting a nitrile oxide with an alkyne or alkene.

    Indoline Moiety Introduction: The indoline moiety can be introduced via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the benzofuran, isoxazole, and indoline fragments under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing continuous flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a pyrrolidine ring instead of an indoline moiety.

    2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone: Contains a piperidine ring instead of an indoline moiety.

Uniqueness

2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is unique due to the presence of the indoline moiety, which can impart different chemical and biological properties compared to similar compounds with other heterocyclic rings

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c24-21(23-10-9-14-5-1-3-7-17(14)23)13-16-12-20(26-22-16)19-11-15-6-2-4-8-18(15)25-19/h1-8,11-12H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGZLNDKGTYPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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